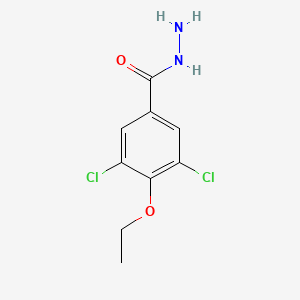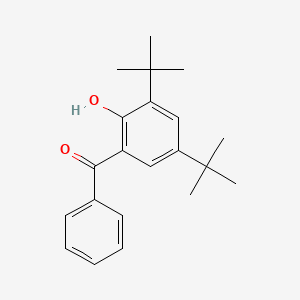![molecular formula C15H12N2O4S B14687977 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- CAS No. 32685-24-8](/img/structure/B14687977.png)
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
One common method is the reaction of 1H-indole with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrate salt . The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- can be compared with other similar compounds, such as:
- 1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 1-Tosyl-1H-indole-3-sulfonyl chloride
These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- lies in its combination of the sulfonyl and nitro groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
32685-24-8 |
|---|---|
Formule moléculaire |
C15H12N2O4S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-2-5-14(6-3-11)22(20,21)16-9-8-12-10-13(17(18)19)4-7-15(12)16/h2-10H,1H3 |
Clé InChI |
LNSITYAYVOYMGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


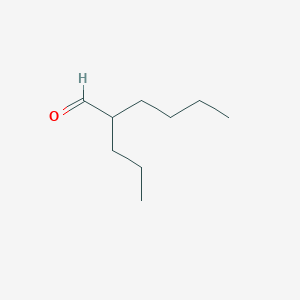
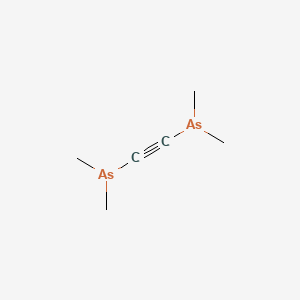
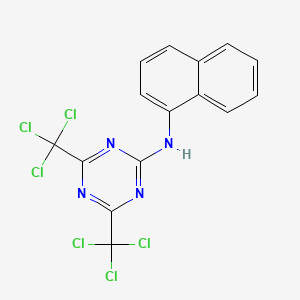
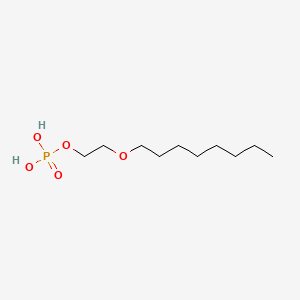
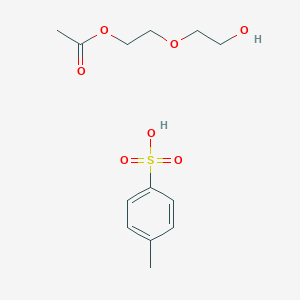
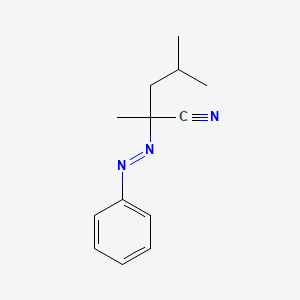


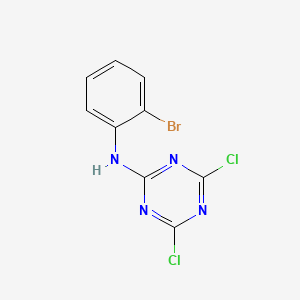

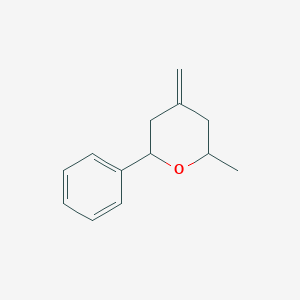
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
